molecular formula C17H22N2O2S B11351678 2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide

2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide

Cat. No.: B11351678
M. Wt: 318.4 g/mol
InChI Key: HFKMCIHHSCGRPS-UHFFFAOYSA-N
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Description

2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an ethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the thiazole derivative with 2-ethylbutanamide under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The overall effect depends on the specific biological pathway or target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

2-ethyl-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]butanamide

InChI

InChI=1S/C17H22N2O2S/c1-4-12(5-2)16(20)18-10-14-11-22-17(19-14)13-6-8-15(21-3)9-7-13/h6-9,11-12H,4-5,10H2,1-3H3,(H,18,20)

InChI Key

HFKMCIHHSCGRPS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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